

Unraveling the Profile of AZD0284: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	ACD-10284	
Cat. No.:	B1671411	Get Quote

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This technical document provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of AZD0284, a novel inverse agonist of the retinoic acid-related orphan receptor y (RORy). RORy is a critical regulator of T-helper 17 (Th17) cell differentiation and function, making it a key therapeutic target for a variety of autoimmune diseases. The data presented herein is derived from a first-in-human, Phase I clinical trial in healthy male subjects, offering crucial insights for researchers, scientists, and drug development professionals in the field.

Core Pharmacokinetic Profile

AZD0284 demonstrated rapid oral absorption and a predictable pharmacokinetic profile. Following single and multiple oral doses, the compound was well-tolerated.

Table 1: Summary of Pharmacokinetic Parameters for AZD0284



Parameter	Value	Conditions
Terminal Half-Life (t½)	13–16 hours	Single and multiple oral doses
Absorption	Rapidly absorbed	Oral administration in fasted state
Dose Proportionality (AUC)	Subproportional increase with dose (95% CI of slope: 0.71–0.84)	Single oral doses (4–238 mg)
Dose Proportionality (Cmax)	Subproportional increase with dose (95% CI of slope: 0.72–0.88)	Single oral doses (4–238 mg)
Effect of Food	Delayed absorption	Administration with a high- calorie meal
Overall Exposure (AUC)	Not affected by food	Administration with a high- calorie meal

Pharmacodynamic Activity: Target Engagement and Biomarker Modulation

The pharmacodynamic effects of AZD0284 were assessed through its ability to inhibit the release of interleukin-17A (IL-17A), a key cytokine produced by Th17 cells.

Table 2: Summary of Pharmacodynamic Effects of AZD0284

Biomarker	Effect	Dose Relationship
Ex vivo-stimulated IL-17A release	Reduction in whole blood	Dose-dependent reduction

Experimental Protocols

The following methodologies were employed in the first-in-human study of AZD0284.



Study Design

A Phase I, randomized, single-blind, placebo-controlled, two-part study was conducted in 83 healthy male subjects. The study involved both single ascending doses (ranging from 4 mg to 238 mg) and multiple ascending doses (ranging from 12 mg to 100 mg) of orally administered AZD0284 or placebo. To evaluate the effect of food on its pharmacokinetics, one single-dose cohort received AZD0284 after a high-calorie meal.

Pharmacokinetic Analysis

Plasma concentrations of AZD0284 were measured at frequent intervals after both single and multiple dosing. Standard non-compartmental analysis was used to determine key pharmacokinetic parameters including the area under the concentration-time curve (AUC), maximum concentration (Cmax), and terminal half-life (t½).

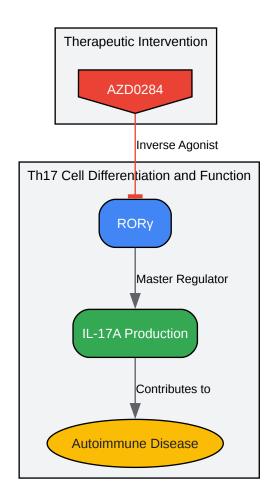
Pharmacodynamic Analysis

The primary pharmacodynamic endpoint was the inhibition of ex vivo-stimulated IL-17A release in whole blood. Whole blood samples were collected from subjects and stimulated to induce T-cell production of IL-17A. The concentration of IL-17A was then quantified to assess the inhibitory activity of AZD0284.

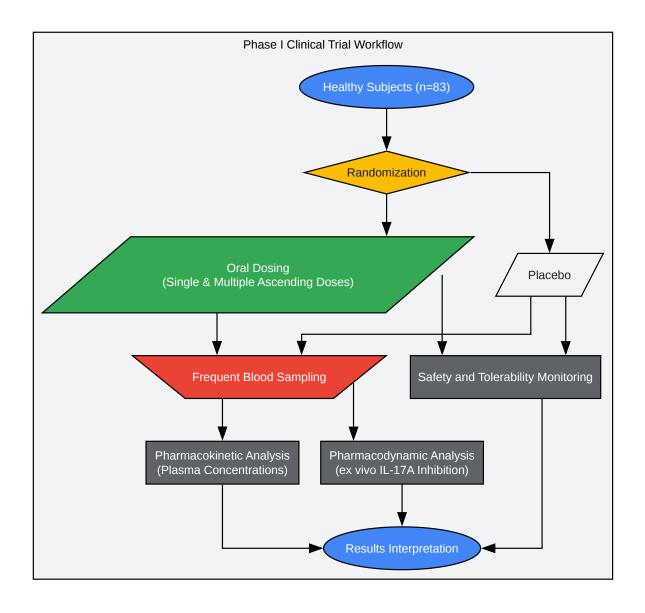
Visualizing the Mechanism and Workflow

To better illustrate the underlying biological pathway and the experimental process, the following diagrams are provided.









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